molecular formula C12H16BNO5 B2692535 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1339927-68-2

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B2692535
CAS No.: 1339927-68-2
M. Wt: 265.07
InChI Key: LCTYSKLEXBBODM-UHFFFAOYSA-N
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Description

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a nitro group and a boronic ester group attached to a phenol ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Mechanism of Action

The tetramethyl-1,3,2-dioxaborolane group in the compound is a protecting group for the boronic acid. It increases the stability of the boronic acid, making it easier to handle and less reactive until the protecting group is removed .

The nitro group in the compound can act as an electron-withdrawing group. This can influence the reactivity of the compound and can also be reduced to an amino group in certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a nitrophenol derivative. One common method is the reaction of 2-nitrophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.

    N-Methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a phenol group.

Uniqueness

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its nitro and boronic ester groups, which provide distinct reactivity patterns. The presence of the phenol ring also allows for additional functionalization and reactivity compared to its pyridine and aniline analogs .

Properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14(16)17)10(15)7-8/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYSKLEXBBODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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